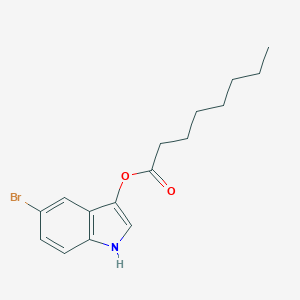

5-bromo-1H-indol-3-yl octanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-bromo-1H-indol-3-yl) octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrNO2/c1-2-3-4-5-6-7-16(19)20-15-11-18-14-9-8-12(17)10-13(14)15/h8-11,18H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQMJWOASOGSCSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OC1=CNC2=C1C=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564412 | |

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133950-69-3 | |

| Record name | 5-Bromo-1H-indol-3-yl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-bromo-1H-indol-3-yl octanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-indol-3-yl octanoate (B1194180) is a synthetic organic compound that serves as a valuable tool in various scientific disciplines, particularly in the fields of biochemistry and diagnostics. Its core utility lies in its function as a chromogenic substrate for esterase enzymes. The enzymatic cleavage of the octanoate ester linkage releases 5-bromo-indoxyl, which upon exposure to air, undergoes oxidative dimerization to form a distinctly colored, insoluble blue precipitate. This reaction provides a visual endpoint for the detection and quantification of esterase activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 5-bromo-1H-indol-3-yl octanoate.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₆H₂₀BrNO₂ | [1][2] |

| Molecular Weight | 338.24 g/mol | [1][2] |

| CAS Number | 133950-69-3 | [1][2] |

| Appearance | White to off-white crystalline powder | [2] |

| IUPAC Name | (5-bromo-1H-indol-3-yl) octanoate | [1] |

| Synonyms | 5-Bromo-3-indoxyl caprylate, 5-Bromo-3-indolyl octanoate | [1] |

Note: Specific values for melting point, boiling point, and solubility are not consistently reported in publicly available literature. These properties should be determined experimentally for specific applications.

Synthesis

The synthesis of this compound involves a multi-step process. A plausible synthetic route begins with the bromination of indole, followed by the introduction of a hydroxyl group at the 3-position to form 5-bromo-1H-indol-3-ol (5-bromoindoxyl). The final step is the esterification of 5-bromo-1H-indol-3-ol with octanoyl chloride.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline based on standard organic synthesis methodologies for esterification.

Materials:

-

5-bromo-1H-indol-3-ol

-

Octanoyl chloride

-

Anhydrous pyridine (B92270) or triethylamine (B128534)

-

Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexane and ethyl acetate (B1210297) for chromatography

Procedure:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-1H-indol-3-ol (1 equivalent) in anhydrous DCM or THF.

-

Addition of Base: Add anhydrous pyridine or triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Esterification: Slowly add octanoyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.

Caption: Synthetic workflow for this compound.

Mechanism of Action as an Esterase Substrate

This compound is a chromogenic substrate that is hydrolyzed by esterase enzymes. The enzymatic reaction proceeds in two main steps:

-

Enzymatic Hydrolysis: An esterase enzyme catalyzes the hydrolysis of the ester bond in this compound, releasing octanoic acid and 5-bromo-1H-indol-3-ol (5-bromoindoxyl).

-

Oxidative Dimerization: The resulting 5-bromoindoxyl is unstable and, in the presence of oxygen, undergoes rapid oxidative dimerization to form 5,5'-dibromo-indigo, a water-insoluble blue precipitate.

The formation of this blue precipitate allows for the visual detection and, with appropriate instrumentation, the quantification of esterase activity.

Caption: Mechanism of esterase-catalyzed hydrolysis of the substrate.

Experimental Protocol: Colorimetric Esterase Assay

This protocol provides a general method for the colorimetric detection of esterase activity using this compound.

Materials:

-

This compound

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) for stock solution

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5) or phosphate (B84403) buffer

-

Esterase-containing sample (e.g., cell lysate, purified enzyme)

-

96-well microplate

-

Microplate reader or spectrophotometer (optional, for quantitative analysis)

Procedure:

-

Substrate Stock Solution: Prepare a stock solution of this compound (e.g., 10-20 mg/mL) in DMSO or DMF. Store protected from light.

-

Working Solution: Dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM). The optimal concentration may need to be determined empirically.

-

Assay Setup:

-

Pipette the assay buffer into the wells of a 96-well microplate.

-

Add the esterase-containing sample to the appropriate wells.

-

Include a negative control (buffer or heat-inactivated enzyme) and a positive control (a known esterase).

-

-

Initiation of Reaction: Add the substrate working solution to each well to initiate the reaction.

-

Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 37 °C) for a suitable duration (e.g., 15-60 minutes).

-

Observation: Observe the development of a blue color. The intensity of the blue color is proportional to the esterase activity.

-

Quantification (Optional): The formation of the blue precipitate can be quantified by measuring the absorbance at a wavelength between 600-650 nm using a microplate reader.

Caption: General workflow for a colorimetric esterase assay.

Applications

The primary application of this compound is in the detection of esterase activity. This has implications in several areas:

-

Microbiology: For the identification and differentiation of microorganisms based on their esterase production.

-

Enzymology: To screen for and characterize esterase enzymes.

-

Diagnostics: It has been mentioned in the context of diagnosing bacterial vaginosis, where specific bacterial esterases can be detected.[1]

-

Drug Discovery: As a tool in high-throughput screening for inhibitors of esterase enzymes.

-

Biochemistry: As a substrate for studying enzyme kinetics and mechanisms.[1]

Conclusion

This compound is a robust and effective chromogenic substrate for the detection of esterase activity. Its ability to produce a distinct and insoluble blue precipitate upon enzymatic cleavage makes it a valuable tool for a variety of qualitative and quantitative assays. This technical guide provides a foundation for researchers, scientists, and drug development professionals to understand and utilize the chemical properties and applications of this important compound. Further experimental validation of physical properties and optimization of assay conditions are recommended for specific research needs.

References

The Utility of 5-bromo-1H-indol-3-yl octanoate in Scientific Research and Drug Development: A Technical Overview

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Applications and Methodologies of 5-bromo-1H-indol-3-yl octanoate (B1194180)

5-bromo-1H-indol-3-yl octanoate is a specialized chromogenic substrate primarily employed for the detection of C8 esterase activity.[1] Its unique property of yielding a distinct blue precipitate upon enzymatic cleavage makes it a valuable tool in various scientific disciplines, particularly in microbiology and histochemistry. This technical guide provides an in-depth analysis of its core applications, experimental protocols, and the broader context of 5-bromo-indole derivatives in therapeutic research.

Core Application: Detection of C8 Esterase Activity

The principal use of this compound is as an indicator of C8 esterase activity. The enzymatic hydrolysis of the octanoate ester bond by a C8 esterase releases 5-bromo-indoxyl. This intermediate subsequently undergoes oxidative dimerization in the presence of oxygen to form an insoluble, colored precipitate, 5,5'-dibromo-indigo, which is typically blue. This reaction provides a visually identifiable marker for the presence and location of esterase activity.

General Mechanism of Action

The enzymatic reaction can be summarized in a two-step process. First, the C8 esterase catalyzes the hydrolysis of the ester linkage in this compound. This initial step yields octanoic acid and the unstable intermediate, 5-bromo-indoxyl. The second step is a non-enzymatic oxidation and dimerization of 5-bromo-indoxyl to form the final colored product, 5,5'-dibromo-indigo.

Caption: Enzymatic cleavage and subsequent oxidation of this compound.

Experimental Protocols

While specific protocols may vary depending on the application, the following provides a general framework for the use of this compound in detecting esterase activity.

Qualitative Plate Assay for Microbial Esterase Activity

This method is suitable for screening microorganisms for C8 esterase production.

Materials:

-

Culture medium appropriate for the target microorganism

-

This compound

-

A suitable solvent (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO))

-

Sterile petri dishes

Procedure:

-

Prepare the culture medium and autoclave.

-

Cool the medium to approximately 45-50°C.

-

Prepare a stock solution of this compound in the chosen solvent.

-

Add the substrate solution to the molten agar (B569324) to a final concentration typically in the range of 20-100 µg/mL. Mix thoroughly.

-

Pour the agar into sterile petri dishes and allow it to solidify.

-

Inoculate the plates with the microorganisms to be tested.

-

Incubate the plates under conditions optimal for the growth of the microorganisms.

-

Observe the plates for the development of a blue color in or around the colonies, indicating esterase activity.

Quantitative Spectrophotometric Assay

This protocol allows for the quantification of esterase activity in a liquid sample.

Materials:

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound stock solution

-

Esterase-containing sample (e.g., cell lysate, purified enzyme)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a working solution of the substrate in the assay buffer. It may be necessary to include a surfactant like Triton X-100 to improve solubility.

-

In a 96-well microplate, add a defined volume of the assay buffer and the esterase-containing sample.

-

Initiate the reaction by adding the substrate working solution to each well.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a specific period.

-

Measure the absorbance of the blue precipitate at a wavelength of approximately 615 nm.

-

The rate of color formation is proportional to the esterase activity. A standard curve can be generated using known concentrations of a purified esterase.

Quantitative Data for Indoxyl-Based Substrates

| Parameter | Typical Value Range | Notes |

| Optimal pH | 5.0 - 8.5 | Highly dependent on the specific esterase being studied.[2] |

| Wavelength (λmax) | ~615 nm | For the final indigo (B80030) dye product. |

| Solubility | Low in aqueous solutions | Stock solutions are typically prepared in organic solvents like DMSO or DMF.[3] |

| Detection Limit | Moderate to High | Suitable for applications where high sensitivity is not the primary requirement. |

Broader Context: 5-Bromo-Indole Derivatives in Drug Development

The 5-bromo-indole scaffold is a recurring motif in medicinal chemistry, with various derivatives being investigated for therapeutic potential. While this compound itself is primarily a diagnostic tool, its structural relatives have shown promise in oncology and infectious diseases.

Anticancer Research

Several studies have focused on the synthesis and cytotoxic evaluation of novel 5-bromo-indole derivatives. For instance, certain 5-bromo-3-substituted-hydrazono-1H-2-indolinones have demonstrated significant cytotoxic effects against human tumor cell lines, including breast, non-small cell lung, and ovarian cancer cell lines.[4] Similarly, 1-benzyl-5-bromo-3-hydrazonoindolin-2-ones have been developed as novel anticancer agents, with some compounds showing potent activity against breast and lung cancer cell lines.[5] These compounds often exert their effects through mechanisms such as cell cycle arrest and induction of apoptosis via caspase activation.[5]

Antimicrobial Research

The 5-bromo-indole core has also been explored for its antimicrobial properties. For example, certain 3-substituted-1H-imidazol-5-yl-1H-indoles, which can be synthesized from 5-bromo-indole precursors, have shown activity against methicillin-resistant Staphylococcus aureus (MRSA).[6] This highlights the potential of the 5-bromo-indole scaffold as a starting point for the development of new classes of antibiotics.

The following diagram illustrates the logical relationship between the core compound and its broader applications in drug discovery.

Caption: Relationship of the 5-bromo-indole scaffold to diagnostic and therapeutic applications.

Conclusion

This compound is a valuable chromogenic substrate for the detection of C8 esterase activity, with straightforward applications in microbiology and histochemistry. While its direct role is in diagnostics and research, the underlying 5-bromo-indole structure is a versatile scaffold that continues to be a subject of interest in the development of novel therapeutic agents for cancer and infectious diseases. Researchers and drug development professionals can leverage the properties of this and related compounds to advance both basic scientific understanding and the discovery of new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Quantitative analysis of enzymatic assays using indoxyl-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: 5-bromo-1H-indol-3-yl octanoate and its Enzyme Substrate Specificity

Audience: Researchers, scientists, and drug development professionals.

Abstract

5-bromo-1H-indol-3-yl octanoate (B1194180) is a synthetic chromogenic substrate designed for the detection and characterization of enzymes with esterase activity, particularly those with a specificity for medium-chain fatty acid esters (C8). Its utility is rooted in the indigogenic method, where enzymatic hydrolysis of the octanoate ester bond releases 5-bromo-3-hydroxyindole (5-bromoindoxyl). This intermediate, in the presence of an oxidizing agent such as atmospheric oxygen, undergoes rapid dimerization to form 5,5'-dibromo-indigo, an intensely colored, water-insoluble blue precipitate. This guide provides a comprehensive overview of the principles governing its use, its specificity towards certain enzymes, detailed experimental protocols for its application in quantitative and qualitative assays, and the underlying biochemical pathways.

Introduction and Principle of Detection

Indolyl-based esters are a cornerstone in enzymatic assays, particularly for histochemical staining and microbiological identification.[1][2][3] 5-bromo-1H-indol-3-yl octanoate (CAS No. 133950-69-3) belongs to this class of molecules.[4][5] The core principle of its function is a two-step enzymatic and chemical reaction sequence:

-

Enzymatic Hydrolysis: An esterase or lipase (B570770) enzyme recognizes and cleaves the ester linkage between the 5-bromo-1H-indol-3-yl headgroup and the octanoate (C8) fatty acid tail. This reaction yields octanoic acid and the unstable intermediate, 5-bromoindoxyl.

-

Oxidative Dimerization: The liberated 5-bromoindoxyl is highly reactive and is rapidly oxidized. This process leads to the formation of a stable, insoluble blue dimer, 5,5'-dibromo-indigo, at the site of enzyme activity.[1][6]

The octanoate moiety confers a degree of specificity, making the substrate particularly useful for enzymes that preferentially hydrolyze 8-carbon fatty acid esters.[4][7] This specificity has been leveraged in microbiology for the investigation of Salmonella esterase activity.

Reaction Pathway

The enzymatic hydrolysis and subsequent color-forming reaction can be visualized as follows:

Enzyme Substrate Specificity

The specificity of this compound is primarily dictated by the C8 octanoate chain. It is a known substrate for a range of carboxylic ester hydrolases (EC 3.1.1). While it is broadly classified as a substrate for "esterases with C8 activity," its reactivity profile can vary significantly across different enzyme families and sources.[7][8][9]

Quantitative Enzyme Kinetics

Detailed kinetic parameters such as the Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are crucial for comparing substrate specificity across different enzymes. While the primary literature from 1990 concerning the synthesis and use of this specific substrate for Salmonella esterase was identified, access to the full text containing this quantitative data was not possible through publicly available resources.

Therefore, the following table is presented as an illustrative example of the type of data required for a comprehensive specificity analysis. The values are representative for a generic esterase and a C8 substrate and should not be considered as experimentally verified data for this compound.

| Enzyme | Source Organism | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | kcat/Kₘ (M⁻¹s⁻¹) |

| Carboxylesterase A | Bacillus subtilis | This compound | Data N/A | Data N/A | Data N/A |

| Lipase B | Candida antarctica | This compound | Data N/A | Data N/A | Data N/A |

| Example Esterase | Porcine Liver | Generic C8 Ester Substrate | 0.45 | 15.2 | 1.8 x 10⁴ |

| Example Lipase | Pseudomonas cepacia | Generic C8 Ester Substrate | 1.20 | 8.9 | 4.1 x 10³ |

Note: Data for this specific substrate is not publicly available. The example data is provided for illustrative purposes only.

Experimental Protocols

The following protocols provide detailed methodologies for using this compound in common enzyme assay formats. These are generalized procedures that should be optimized for the specific enzyme and experimental conditions.

Qualitative Plate Assay for Microbial Esterase Activity

This method is suitable for screening microbial colonies for the secretion of C8-specific esterases.

Materials:

-

Petri dishes with appropriate growth medium (e.g., LB Agar (B569324), Tryptic Soy Agar)

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Bacterial cultures for screening

Procedure:

-

Prepare Substrate Stock Solution: Dissolve this compound in DMF or DMSO to a concentration of 20 mg/mL. Sterilize by filtration through a 0.22 µm filter.

-

Prepare Assay Plates: Autoclave the desired growth medium and cool to 50-55°C in a water bath.

-

Add Substrate: Add the sterile substrate stock solution to the molten agar to a final concentration of 40-100 µg/mL. Mix gently but thoroughly to ensure even distribution, avoiding bubbles.

-

Pour Plates: Pour the agar mixture into sterile petri dishes and allow them to solidify completely.

-

Inoculate: Streak or spot the microbial cultures onto the surface of the assay plates.

-

Incubate: Incubate the plates under conditions optimal for microbial growth (e.g., 24-48 hours at 37°C).

-

Observe Results: Colonies producing and secreting C8 esterase will be surrounded by a distinct blue halo due to the precipitation of 5,5'-dibromo-indigo. The intensity and size of the halo can provide a semi-quantitative measure of enzyme activity.

Quantitative Spectrophotometric Assay for Purified Esterase

This kinetic assay measures the rate of formation of the blue indigo (B80030) dye to determine enzyme activity in a liquid sample.

Materials:

-

Purified enzyme solution

-

This compound

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5. The optimal pH should be determined for the specific enzyme.

-

Solvent: DMF or DMSO

-

Microplate reader or spectrophotometer capable of reading at ~615 nm.

-

96-well clear, flat-bottom microplates.

Procedure:

-

Prepare Substrate Stock Solution: Prepare a 10 mM stock solution of the substrate in 100% DMF or DMSO. Store at -20°C, protected from light.

-

Prepare Enzyme Dilutions: Prepare serial dilutions of the purified enzyme in cold Assay Buffer.

-

Set up Reaction:

-

In each well of the 96-well plate, add 180 µL of Assay Buffer.

-

Add 10 µL of the appropriate enzyme dilution to each well.

-

Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5 minutes.

-

-

Initiate Reaction: To start the reaction, add 10 µL of the 10 mM substrate stock solution to each well (for a final concentration of 0.5 mM). Mix immediately by gentle shaking.

-

Measure Absorbance: Immediately begin monitoring the increase in absorbance at ~615 nm (the λₘₐₓ for the indigo product) every 30-60 seconds for a period of 10-30 minutes.

-

Data Analysis:

-

Determine the linear portion of the reaction curve (Absorbance vs. Time).

-

Calculate the rate of reaction (V₀) from the slope of this linear range (ΔAbs/min).

-

To convert this rate into standard units (µmol/min), the molar extinction coefficient (ε) of the 5,5'-dibromo-indigo product under the specific assay conditions must be determined.

-

Visualization of Experimental Workflow

The logical flow for determining enzyme specificity using this substrate can be diagrammed as follows.

Applications and Considerations

-

Microbiology: Ideal for the differentiation of bacterial species based on C8 esterase activity, particularly in identifying pathogenic strains like Salmonella.

-

Histochemistry: Can be used for the localization of esterase activity in tissue sections. The insoluble nature of the final product provides sharp localization.[1]

-

Drug Discovery: Serves as a tool for screening compound libraries for inhibitors of specific esterase or lipase enzymes.

Considerations:

-

Solubility: The substrate is poorly soluble in aqueous solutions and requires an organic solvent like DMSO or DMF for stock solutions. The final concentration of the organic solvent in the assay should be kept low (typically ≤5%) to avoid enzyme denaturation.

-

Oxidizing Agent: The color formation step requires an oxidizing agent. While atmospheric oxygen is often sufficient, the reaction can be accelerated or enhanced by the addition of other agents like potassium ferricyanide (B76249) or nitroblue tetrazolium (NBT).[10]

-

Quantification: For accurate quantitative analysis, the molar extinction coefficient of the 5,5'-dibromo-indigo product must be empirically determined under the exact buffer and solvent conditions of the assay, as it can be influenced by pH and solvent polarity.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. knowledge.rcvs.org.uk [knowledge.rcvs.org.uk]

- 4. researchgate.net [researchgate.net]

- 5. Indole - Wikipedia [en.wikipedia.org]

- 6. christopher-catalog-dev.app.cloud.gov [christopher-catalog-dev.app.cloud.gov]

- 7. Substrate Specificity of Naphthalene Dioxygenase: Effect of Specific Amino Acids at the Active Site of the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 5-Bromo-3-indolyl a-D-mannopyranoside | EB06384 [biosynth.com]

- 9. Enzyme substrates for esterases and lipases [gbiosciences.com]

- 10. Hydrolases & Lipases in GtoPdb v.2024.2 | IUPHAR/BPS Guide to Pharmacology CITE [journals.ed.ac.uk]

In-depth Technical Guide: Hydrolysis of 5-bromo-1H-indol-3-yl octanoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-bromo-1H-indol-3-yl octanoate (B1194180) is a synthetic chromogenic substrate primarily utilized for the detection of esterase and lipase (B570770) activity. The molecule is composed of a 5-brominated indole (B1671886) ring linked to an octanoate (caprylate) chain via an ester bond. The utility of this compound lies in the enzymatic cleavage of this ester linkage, which initiates a cascade reaction resulting in a visually detectable colored precipitate. This guide provides a comprehensive overview of the hydrolysis of 5-bromo-1H-indol-3-yl octanoate, its products, and detailed experimental considerations.

The Hydrolysis Reaction

The hydrolysis of this compound is an enzyme-catalyzed reaction that breaks the ester bond. This process yields two primary products: 5-bromo-1H-indol-3-ol (also known as 5-bromo-3-indoxyl) and octanoic acid.

The initial hydrolysis product, 5-bromo-1H-indol-3-ol, is an unstable intermediate. In the presence of oxygen, it undergoes rapid oxidative dimerization. This second step is a spontaneous chemical reaction that does not require an enzyme. The dimerization of two molecules of 5-bromo-1H-indol-3-ol results in the formation of 5,5'-dibromoindigo, a water-insoluble blue precipitate. The intensity of the blue color is directly proportional to the amount of substrate hydrolyzed, allowing for the qualitative and semi-quantitative assessment of enzyme activity.

Reaction Pathway

Caption: Enzymatic hydrolysis of this compound.

Hydrolysis Products

5-bromo-1H-indol-3-ol (5-bromo-3-indoxyl)

This is the immediate product of the ester bond cleavage. It is a highly reactive and unstable molecule that serves as the precursor to the colored dimer. Due to its instability, it is typically not isolated and is generated in situ during the assay.

Octanoic Acid

Also known as caprylic acid, octanoic acid is a medium-chain saturated fatty acid. It is a colorless, oily liquid with a slightly unpleasant odor.[1][2] In biological systems and various industries, octanoic acid has several applications:

-

Antimicrobial Agent: It possesses antibacterial, antifungal, and anti-inflammatory properties.[3] It is used as a food contact surface sanitizer in commercial food handling and healthcare facilities.[1][4][5]

-

Industrial Applications: It is used in the manufacturing of esters for perfumery and dyes.[4][5] It also acts as a corrosion inhibitor in antifreeze and a solubilizer for mineral oils in metalworking fluids.[3]

-

Dietary Supplement: It is used in dietary supplements for weight management and has been studied for its potential benefits in ketogenic diets.[4][5]

Physicochemical Properties of Octanoic Acid

| Property | Value | References |

| Molecular Formula | C₈H₁₆O₂ | [1] |

| Molecular Weight | 144.21 g/mol | [1] |

| Appearance | Colorless to light yellow oily liquid | [1][2] |

| Boiling Point | 237 °C | [1] |

| Melting Point | 16 °C | [1] |

| Solubility in Water | Very slightly soluble (0.068 g/100 g at 20 °C) | [1] |

| Solubility in Organic Solvents | Freely soluble in alcohol, chloroform, ether | [1] |

Experimental Protocols

Qualitative Plate Assay for Esterase/Lipase Activity

This method is suitable for screening microbial colonies for esterase or lipase activity.

Materials:

-

Nutrient agar (B569324) medium

-

This compound

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile petri dishes

-

Microbial cultures

Procedure:

-

Prepare the nutrient agar medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the agar to approximately 50-55°C.

-

Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMF or DMSO.

-

Add the substrate stock solution to the molten agar to a final concentration typically in the range of 40-100 µg/mL. Mix gently to ensure even distribution.

-

Pour the agar into sterile petri dishes and allow it to solidify.

-

Inoculate the plates with the microbial cultures to be screened.

-

Incubate the plates under conditions appropriate for the growth of the microorganisms.

-

Observe the plates for the development of a blue color around the colonies, which indicates esterase/lipase activity.

Quantitative Spectrophotometric Assay

This protocol allows for the quantitative measurement of enzyme activity in a liquid sample.

Materials:

-

This compound

-

DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.0-8.5, optimized for the enzyme of interest)

-

Triton X-100 or other non-ionic detergent

-

Enzyme solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Substrate Preparation: Prepare a stock solution of this compound (e.g., 10-20 mM) in DMSO.

-

Working Solution: Prepare a working substrate solution by diluting the stock solution in the assay buffer. The buffer should contain a non-ionic detergent (e.g., 0.1% Triton X-100) to aid in substrate solubility. The final concentration of the substrate will need to be optimized.

-

Assay Setup:

-

In a 96-well microplate, add the assay buffer.

-

Add the enzyme solution to the buffer.

-

To initiate the reaction, add the substrate working solution.

-

The final volume should be consistent for all wells (e.g., 200 µL).

-

Include appropriate controls (e.g., no enzyme, no substrate).

-

-

Incubation: Incubate the reaction mixture at a constant, optimized temperature (e.g., 37°C) for a defined period. The reaction should be monitored to ensure it is within the linear range.

-

Measurement: Measure the absorbance of the blue product at a wavelength of approximately 615 nm at regular intervals.

-

Calculation: The rate of the reaction can be determined from the linear portion of the absorbance vs. time plot.

Experimental Workflow

Caption: Generalized workflow for esterase/lipase activity assays.

Quantitative Data

Specific kinetic parameters such as the Michaelis constant (Km) and maximum reaction velocity (Vmax) for the hydrolysis of this compound are not widely reported in the scientific literature. Researchers are encouraged to determine these values empirically for their specific enzyme and assay conditions. The following table provides a template for recording such data.

| Parameter | Determined Value | Experimental Conditions (pH, Temp, Buffer) |

| Optimal pH | ||

| Optimal Temperature | ||

| Km | ||

| Vmax | ||

| Specific Activity |

Conclusion

This compound is a valuable tool for the detection of esterase and lipase activity. Its hydrolysis yields octanoic acid and an unstable indoxyl intermediate which rapidly dimerizes to form a distinct blue precipitate. While detailed quantitative data for this specific substrate is sparse, the provided protocols for similar chromogenic substrates offer a solid foundation for developing robust and reliable assays. The clear visual endpoint makes it particularly useful for qualitative screening, while its properties also lend it to quantitative spectrophotometric analysis.

References

Solubility Profile of 5-Bromo-1H-indol-3-yl octanoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 5-bromo-1H-indol-3-yl octanoate (B1194180), a chromogenic substrate used in the detection of esterase activity. Due to a lack of extensive quantitative solubility data in publicly available literature, this document presents existing qualitative information and outlines a comprehensive experimental protocol for researchers to determine precise solubility in various organic solvents.

Physicochemical Properties

5-Bromo-1H-indol-3-yl octanoate is a solid compound utilized for its ability to produce a blue precipitate upon enzymatic cleavage by esterases.[1][2] A summary of its basic properties is provided below.

| Property | Value |

| CAS Number | 133950-69-3 |

| Molecular Formula | C₁₆H₂₀BrNO₂ |

| Appearance | Solid |

| Application | Chromogenic substrate for esterase |

Solubility Data

Qualitative Solubility

A Safety Data Sheet for 5-bromo-3-indolyl caprylate (an alternative name for the compound) states that it is:

Quantitative Solubility Table (Template)

For researchers requiring precise solubility measurements, the following table is provided as a template to be populated with experimentally determined data. The subsequent section details a standard protocol for obtaining these values.

| Solvent | Chemical Class | Polarity Index | Solubility (mg/mL at 25°C) | Observations |

| Acetone | Ketone | 5.1 | Soluble[3] | To be determined |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | 7.2 | To be determined | |

| N,N-Dimethylformamide (DMF) | Amide | 6.4 | To be determined | |

| Ethanol | Alcohol | 4.3 | To be determined | |

| Methanol | Alcohol | 5.1 | To be determined | |

| Dichloromethane (DCM) | Halogenated | 3.1 | To be determined | |

| Chloroform | Halogenated | 4.1 | To be determined | |

| Ethyl Acetate | Ester | 4.4 | To be determined | |

| Acetonitrile | Nitrile | 5.8 | To be determined | |

| Tetrahydrofuran (THF) | Ether | 4.0 | To be determined | |

| Toluene | Aromatic Hydrocarbon | 2.4 | To be determined | |

| Hexanes | Aliphatic Hydrocarbon | 0.1 | To be determined |

Experimental Protocol for Solubility Determination

The following is a standardized protocol for determining the solubility of a solid organic compound such as this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a range of organic solvents at a specified temperature (e.g., 25°C).

Materials:

-

This compound

-

A selection of organic solvents (see table above)

-

Analytical balance

-

Vials with screw caps

-

Vortex mixer or magnetic stirrer

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent (e.g., 1 mL). An excess is ensured when solid material remains undissolved.

-

Securely cap the vials to prevent solvent evaporation.

-

Agitate the mixture using a vortex mixer or magnetic stirrer for a set period (e.g., 24-48 hours) in a constant temperature bath to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to remove any particulate matter.

-

Dilute the filtered supernatant with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved this compound.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the tested solvent.

-

-

Data Reporting:

-

Express the solubility in standard units such as mg/mL or mol/L.

-

Record any relevant observations, such as the color of the solution or any difficulties in dissolution.

-

Experimental Workflow and Signaling Pathways

Application in Esterase Activity Assays

This compound is a chromogenic substrate that is widely used to detect and quantify esterase activity. The underlying principle involves the enzymatic cleavage of the octanoate group, which leads to the formation of an unstable indoxyl intermediate. This intermediate then undergoes oxidation and dimerization to form a water-insoluble, blue indigo (B80030) dye. The intensity of the resulting color is proportional to the amount of esterase activity.

References

Stability of 5-bromo-1H-indol-3-yl octanoate in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-1H-indol-3-yl octanoate (B1194180) is a chromogenic substrate primarily employed for the detection of esterase activity.[1] Its molecular architecture features an indole (B1671886) core, substituted with a bromine atom at the fifth position and an octanoate ester at the third. The scientific value of this compound is rooted in its ability to form a colored precipitate upon the enzymatic cleavage of its ester linkage, which allows for a straightforward visual or spectrophotometric quantification of enzyme activity. A comprehensive understanding of this substrate's stability in various solution-based environments is paramount for designing and executing robust and reproducible enzymatic assays. This technical guide offers a detailed examination of the factors that govern the stability of 5-bromo-1H-indol-3-yl octanoate, complemented by experimental protocols for its stability evaluation.

Core Principles of Stability

The stability profile of this compound in a solution is chiefly dictated by the chemical hydrolysis of its ester bond and the potential degradation of the indole moiety. The primary factors influencing its stability include pH, temperature, the composition of the solvent, and exposure to light.

Ester Bond Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, a reaction that can be catalyzed by both acids and bases, or can proceed neutrally in aqueous environments. This non-enzymatic hydrolysis can be a significant source of background signal in enzymatic assays, potentially leading to inaccurate results.

Indole Core Degradation: Although the indole nucleus is an aromatic system, it can undergo degradation, especially under highly acidic conditions that may lead to protonation followed by dimerization or polymerization. The presence of an electron-withdrawing bromine atom at the 5-position is anticipated to reduce the electron density of the indole ring, thereby potentially diminishing its susceptibility to electrophilic attack when compared to an unsubstituted indole.

Factors Affecting Stability in Solution

-

pH: The rate of ester hydrolysis is profoundly influenced by the pH of the solution. Typically, the hydrolysis of esters is at its minimum in a slightly acidic to neutral pH range (approximately 4 to 6) and is significantly accelerated under acidic (pH < 3) and, more substantially, alkaline (pH > 8) conditions. For indolyl esters, in particular, basic conditions are known to facilitate rapid hydrolysis.[2][3]

-

Temperature: In line with general chemical kinetics, the rate of hydrolysis of this compound is positively correlated with temperature.[4] Consequently, it is advisable to store stock solutions at reduced temperatures, with -20°C being a common recommendation for analogous compounds, and to perform assays at a consistently controlled temperature.[5]

-

Solvent: Due to its limited aqueous solubility, this compound is typically first dissolved in an organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or ethanol, to create a concentrated stock solution.[6] The substrate generally exhibits high stability in these organic solvents. However, in the final aqueous assay buffer, the concentration of the organic solvent should be minimized (usually below 1-10%) to prevent any adverse effects on enzyme activity and the stability of the substrate.[4][6]

-

Light: Although not extensively documented for this specific molecule, many indole derivatives exhibit sensitivity to light. Photolytic degradation is a possibility, and as a standard precautionary measure, solutions should be shielded from light, particularly during extended storage periods.

Data Presentation: Predicted Stability of this compound

The table below provides a qualitative summary of the anticipated stability of this compound under a range of conditions, extrapolated from the established principles of ester and indole chemistry.

| Condition | Parameter | Expected Stability | Rationale |

| pH | Acidic (pH < 4) | Low to Moderate | Susceptible to acid-catalyzed ester hydrolysis and potential degradation of the indole ring. |

| Neutral (pH 6-7.5) | Moderate to High | Reduced rate of spontaneous hydrolysis; optimal for many enzymatic assays.[7] | |

| Alkaline (pH > 8) | Low | Prone to significant base-catalyzed hydrolysis of the ester.[2][3] | |

| Temperature | -20°C (in organic solvent) | High | Recommended for the long-term storage of stock solutions.[5] |

| 2-8°C | Moderate to High | Appropriate for the short-term storage of aqueous solutions.[4] | |

| Room Temperature (~25°C) | Moderate | Increased rate of spontaneous hydrolysis in comparison to refrigerated storage.[4] | |

| Elevated (>37°C) | Low | Markedly increased rate of degradation. | |

| Solvent | DMSO, Ethanol (Anhydrous) | High | Suitable for the preparation of stable, concentrated stock solutions.[6] |

| Aqueous Buffer | Low to Moderate | Susceptible to hydrolysis; stability is contingent on pH and temperature. | |

| Light | Exposed to UV/Visible Light | Potentially Low | Indole derivatives can be photosensitive; protection from light is advised. |

| Protected from Light | High | Mitigates the risk of photolytic degradation. |

Experimental Protocols

Presented below are detailed methodologies for the systematic assessment of the stability of this compound in solution.

Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)

This method facilitates the precise quantification of the parent compound and the detection of its degradation products.

-

Stock Solution Preparation: A concentrated stock solution of this compound (e.g., 10 mg/mL) should be prepared in a suitable organic solvent like HPLC-grade DMSO or acetonitrile (B52724).

-

Test Solution Preparation:

-

pH Stability: The stock solution should be diluted into a series of aqueous buffers with a range of pH values (e.g., pH 3, 5, 7, 9, 11) to a final concentration appropriate for HPLC analysis (e.g., 100 µg/mL).

-

Temperature Stability: A buffer at a selected pH (e.g., pH 7.5) should be used to prepare test solutions that are then incubated at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

Photostability: A test solution should be exposed to a controlled light source, such as a UV lamp or a photostability chamber, with a parallel control sample kept in darkness.

-

-

Sample Collection: Aliquots should be withdrawn from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

The collected aliquots should be promptly analyzed using a validated, stability-indicating HPLC method.

-

A standard HPLC configuration would involve a C18 reversed-phase column with a mobile phase gradient of acetonitrile and water, often with a modifier such as 0.1% trifluoroacetic acid.

-

Detection is typically carried out with a UV detector at a wavelength where both the parent compound and potential degradation products exhibit significant absorbance (e.g., around 230 nm or 280 nm for indole derivatives).

-

-

Data Analysis:

-

The percentage of the remaining this compound at each time point should be calculated relative to the initial concentration at time zero.

-

A plot of the percentage remaining against time will reveal the degradation kinetics.

-

Any significant degradation products should be identified and quantified.

-

Protocol 2: Spectrophotometric Assay for Monitoring Hydrolysis

This method is effective for evaluating the rate of spontaneous (non-enzymatic) hydrolysis by tracking the formation of the colored product.

-

Solution Preparation:

-

A stock solution of this compound should be prepared in DMSO.

-

A series of buffers with different pH values should be prepared.

-

-

Assay Procedure:

-

In a cuvette or a 96-well plate, the buffer of the desired pH is added.

-

The reaction is initiated by the addition of a small volume of the substrate stock solution.

-

The change in absorbance at the wavelength corresponding to the colored product (typically between 600-650 nm for indigo (B80030) dyes derived from indolyl substrates) is monitored immediately.

-

Absorbance readings are taken at regular intervals over a set period.

-

-

Data Analysis:

-

A plot of absorbance versus time is generated. The initial slope of this curve is directly proportional to the initial rate of hydrolysis.

-

The rates of hydrolysis at different pH values and temperatures can then be compared.

-

Mandatory Visualization

Caption: Workflow for assessing the stability of this compound.

Caption: Enzymatic hydrolysis of this compound.

Conclusion

Although specific quantitative stability data for this compound are not widely available in published literature, a solid understanding of the stability of related indolyl esters and the fundamental principles of ester chemistry enables the formulation of robust experimental designs. The foremost stability issues are the pH- and temperature-dependent hydrolysis of the ester bond. Meticulous control of these parameters, in conjunction with protection from light, is crucial for the dependable application of this chromogenic substrate in esterase assays. The protocols and principles detailed in this guide furnish a framework for researchers to evaluate the stability of this compound within their unique experimental contexts and to ensure the acquisition of precise and reproducible data.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. goldbio.com [goldbio.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. Substrates in Practice - ChromogenicSubstrates.com [chromogenicsubstrates.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Trimethyl lock: a stable chromogenic substrate for esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to Novel Applications of 5-Bromo-1H-Indol-3-yl Octanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-1H-indol-3-yl octanoate (B1194180), a chromogenic substrate for esterase C8 activity, has traditionally been utilized for the detection and semi-quantitative analysis of esterolytic enzymes.[1][2] This technical guide explores the established applications of this compound and ventures into novel, prospective uses in contemporary research and drug development. By leveraging its inherent biochemical properties, we delineate potential applications in high-throughput screening, microbiological diagnostics, and cellular imaging. This document provides detailed hypothetical experimental protocols and visual workflows to facilitate the exploration of these innovative applications.

Core Properties of 5-Bromo-1H-Indol-3-yl Octanoate

A comprehensive understanding of the physicochemical properties of this compound is fundamental to exploring its applications. The key characteristics are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 133950-69-3 | [3] |

| Molecular Formula | C₁₆H₂₀BrNO₂ | [3] |

| Molecular Weight | 342.24 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | [4] |

| Chromogenic Product | Blue precipitate | [1][2] |

Established Application: Chromogenic Detection of Esterase Activity

The primary and well-documented application of this compound is as a chromogenic substrate for the detection of C8 esterase activity.[1] The enzymatic cleavage of the octanoate ester bond by an esterase releases 5-bromo-indoxyl. In the presence of oxygen, this intermediate undergoes oxidative dimerization to form an insoluble blue indigo (B80030) dye.[1][2]

Mechanism of Action

The enzymatic reaction and subsequent color formation can be described in a two-step process:

-

Enzymatic Hydrolysis: An esterase catalyzes the hydrolysis of the ester bond in this compound, yielding octanoic acid and 5-bromo-indoxyl.

-

Oxidative Dimerization: The unstable 5-bromo-indoxyl intermediate is rapidly oxidized by atmospheric oxygen, leading to the formation of a stable, insoluble blue precipitate (5,5'-dibromo-indigo).

Experimental Protocol: Detection of Esterase in Bacterial Colonies

This protocol outlines a method for identifying esterase-producing bacterial colonies on an agar (B569324) plate.

Materials:

-

Bacterial culture plates

-

This compound stock solution (10 mg/mL in DMSO)

-

Agar overlay solution (0.7% agar in a suitable buffer, e.g., phosphate-buffered saline, pH 7.4)

-

Incubator

Procedure:

-

Prepare the agar overlay solution and autoclave. Allow it to cool to 45-50°C.

-

Add the this compound stock solution to the molten agar overlay to a final concentration of 50 µg/mL. Mix gently to ensure even distribution.

-

Pour a thin layer of the substrate-containing agar overlay onto the surface of the bacterial culture plates.

-

Incubate the plates at the optimal growth temperature for the bacteria.

-

Observe the plates for the development of blue color in and around the bacterial colonies. The intensity of the blue color is indicative of the level of esterase activity.

Novel Applications: A Forward Look

While the use of this compound as a chromogenic substrate is well-established, its potential extends to more sophisticated applications. The following sections propose novel uses for this compound in modern research.

High-Throughput Screening (HTS) for Esterase Inhibitors

The search for novel therapeutic agents often involves the screening of large compound libraries for enzyme inhibitors. This compound can be adapted for use in a high-throughput screening assay to identify potential esterase inhibitors.

Hypothetical Experimental Workflow:

Hypothetical Data Presentation:

The results of an HTS campaign can be summarized in a table to identify potential lead compounds.

| Compound ID | Concentration (µM) | % Inhibition (Hypothetical) |

| Compound A | 10 | 92.5 |

| Compound B | 10 | 15.2 |

| Compound C | 10 | 88.9 |

| Compound D | 10 | 5.6 |

| Control (DMSO) | N/A | 0 |

Microbiological Diagnostics: Rapid Identification of Pathogens

The enzymatic profiles of microorganisms can be used for their rapid identification. This compound could be incorporated into selective media for the presumptive identification of pathogenic bacteria that exhibit C8 esterase activity.

Logical Framework for Pathogen Identification:

Cellular Imaging: Visualizing Esterase Activity in Situ

While the insoluble nature of the final product presents challenges for solution-based quantitative assays, it is advantageous for in situ applications. This compound could potentially be used as a probe to visualize esterase activity within fixed cells or tissue sections.

Experimental Protocol: In Situ Staining of Esterase Activity

Materials:

-

Fixed cells or tissue sections on microscope slides

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Staining solution: this compound (50 µg/mL) in a suitable buffer (e.g., Tris-HCl, pH 7.5)

-

Microscope

Procedure:

-

Wash the fixed samples with PBS.

-

Permeabilize the cells/tissues with permeabilization buffer for 10 minutes at room temperature.

-

Wash the samples with PBS.

-

Incubate the samples with the staining solution in a humidified chamber at 37°C until a blue precipitate is observed at sites of esterase activity.

-

Wash the samples with PBS to remove excess substrate.

-

Mount the slides with an aqueous mounting medium.

-

Visualize the localization of esterase activity using light microscopy.

Future Directions and Conclusion

This compound is a versatile molecule with potential applications beyond its current use as a simple chromogenic substrate. The proposed novel applications in high-throughput screening, diagnostics, and cellular imaging represent exciting avenues for future research. Further development and validation of these methodologies could lead to significant advancements in drug discovery, clinical microbiology, and our fundamental understanding of enzyme function in biological systems. The indole (B1671886) scaffold, a privileged structure in medicinal chemistry, suggests that derivatives of this compound could also be explored for direct therapeutic activities.[5][6] The continued exploration of this compound and its analogs is a promising endeavor for the scientific community.

References

An In-Depth Technical Guide to Utilizing 5-bromo-1H-indol-3-yl octanoate for the Detection and Characterization of Novel Esterases

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 5-bromo-1H-indol-3-yl octanoate (B1194180) as a chromogenic substrate for the discovery and characterization of novel esterases. Esterases are a broad class of hydrolase enzymes critical in various biological processes and industrial applications, including drug metabolism and biocatalysis. The identification of novel esterases with desired specificities is a significant endeavor in biotechnology and pharmaceutical development. 5-bromo-1H-indol-3-yl octanoate serves as a valuable tool in this pursuit, enabling both qualitative and quantitative assessment of esterase activity.

Principle of Detection

This compound is an indolyl ester that functions as a chromogenic substrate for esterases with a preference for C8 acyl chains.[1][2][3] The detection method is based on a two-step reaction pathway. Initially, an esterase catalyzes the hydrolysis of the ester bond in the this compound molecule. This enzymatic cleavage releases octanoic acid and an unstable 5-bromo-indoxyl intermediate. Subsequently, in the presence of oxygen, the 5-bromo-indoxyl molecules undergo rapid oxidative dimerization. This dimerization results in the formation of 5,5'-dibromo-indigo, a water-insoluble, blue precipitate.[2][4] The intensity of the blue color is directly proportional to the amount of esterase activity, allowing for visual or spectrophotometric quantification.

Data Presentation: Characterization of Novel Esterases

The characterization of a novel esterase involves determining its key kinetic parameters and optimal reaction conditions. While specific data for newly discovered esterases with this compound will vary, the following table presents a representative summary of the types of quantitative data that should be obtained. The values are hypothetical and serve to illustrate the data structure for comparative analysis of different novel esterases (EstA, EstB, EstC).

| Parameter | Novel Esterase A (EstA) | Novel Esterase B (EstB) | Novel Esterase C (EstC) |

| Substrate | This compound | This compound | This compound |

| Michaelis Constant (Km) | 1.2 mM | 2.5 mM | 0.8 mM |

| Maximum Velocity (Vmax) | 80 µmol/min/mg | 120 µmol/min/mg | 65 µmol/min/mg |

| Specific Activity | 55 U/mg | 95 U/mg | 40 U/mg |

| Optimal pH | 7.5 | 8.0 | 7.0 |

| Optimal Temperature | 37°C | 45°C | 30°C |

| Enzyme Source | Metagenomic Library (Soil) | Marine Sediment Isolate | Compost Metagenome |

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. The following are key experimental protocols for utilizing this compound.

Protocol 1: Qualitative Agar (B569324) Plate Screening for Novel Esterases

This protocol is designed for the initial screening of microbial colonies or metagenomic libraries for esterase activity.

Materials:

-

Luria-Bertani (LB) agar or other suitable growth medium

-

This compound

-

N,N-dimethylformamide (DMF)

-

Sterile petri dishes

-

Microbial cultures or metagenomic library clones

Procedure:

-

Prepare the growth medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the autoclaved medium to approximately 50-55°C.

-

Prepare a stock solution of this compound (e.g., 20 mg/mL) in DMF.

-

Aseptically add the substrate stock solution to the molten agar to a final concentration of 50-100 µg/mL. Mix gently but thoroughly to ensure even distribution.

-

Pour the agar into sterile petri dishes and allow it to solidify.

-

Inoculate the plates with the microbial cultures or library clones to be screened.

-

Incubate the plates under conditions appropriate for microbial growth.

-

Observe the plates for the development of a blue color in or around the colonies. The appearance of the blue precipitate indicates the presence of esterase activity.

Protocol 2: Quantitative Spectrophotometric Assay of Esterase Activity

This protocol allows for the quantification of esterase activity in solution, such as with purified enzymes or cell lysates. A key challenge is the insolubility of the indigo (B80030) product. This protocol incorporates a method for solubilizing the indigo for accurate measurement.[5][6]

Materials:

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

This compound stock solution (20 mg/mL in DMF)

-

Enzyme solution (purified or cell lysate)

-

96-well microplate or microcentrifuge tubes

-

Reducing Solution (e.g., alkaline sodium dithionite)

-

Spectrophotometer

Procedure:

-

Enzymatic Reaction:

-

In a microplate well or microcentrifuge tube, add 180 µL of Assay Buffer.

-

Add 10 µL of the enzyme solution.

-

To initiate the reaction, add 10 µL of the this compound stock solution (final concentration will be approximately 1 mg/mL).

-

Incubate the reaction at the desired temperature (e.g., 37°C) for a specific period (e.g., 30-60 minutes), ensuring the reaction is within the linear range.

-

-

Indigo Solubilization and Quantification:

-

Stop the enzymatic reaction by adding a reducing agent that will also solubilize the indigo precipitate. For example, add an equal volume of an alkaline sodium dithionite (B78146) solution to reduce the blue indigo to its soluble, yellow-colored leucoindigo (B3055547) form.[5][6]

-

Measure the absorbance of the resulting yellow solution at a wavelength appropriate for leucoindigo (around 420 nm).

-

Alternatively, the insoluble indigo can be extracted with an organic solvent like DMSO or DMF, and the absorbance of the blue solution measured at approximately 615 nm.[7]

-

Calculate the enzyme activity based on a standard curve generated with known concentrations of 5,5'-dibromo-indigo. One unit of esterase activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

-

Protocol 3: High-Throughput Screening (HTS) of Esterase Libraries

This protocol adapts the quantitative assay for a high-throughput format, suitable for screening large numbers of enzyme variants or potential inhibitors.[8][9]

Materials:

-

All materials from Protocol 2

-

96- or 384-well microplates

-

Automated liquid handling robotics (recommended)

-

Microplate reader

Procedure:

-

Prepare master mixes of the Assay Buffer and the substrate solution.

-

In a 96- or 384-well plate, dispense the enzyme library variants (one per well).

-

Use an automated liquid handler to add the Assay Buffer to all wells.

-

Initiate the reaction by dispensing the substrate solution into all wells.

-

Incubate the plate at a constant temperature for a predetermined time.

-

Stop the reaction and solubilize the product as described in Protocol 2.

-

Read the absorbance of the entire plate using a microplate reader at the appropriate wavelength.

-

Identify "hits" (wells with high absorbance) for further characterization.

Visualizations

Enzymatic Reaction and Product Formation

Caption: Enzymatic hydrolysis of the substrate and subsequent product formation.

Experimental Workflow for Novel Esterase Discovery

Caption: Workflow for discovering and characterizing novel esterases.

Logical Flow for High-Throughput Screening Data Interpretation

Caption: Decision-making process for analyzing HTS results.

Conclusion

This compound is a robust and effective chromogenic substrate for the detection of esterase activity. Its application in agar plate assays facilitates high-throughput screening of extensive microbial or metagenomic libraries, enabling the rapid identification of novel esterase-producing organisms or genes. Furthermore, with appropriate protocols to address the insolubility of the resulting indigo dye, the substrate can be employed in quantitative spectrophotometric assays to determine the kinetic properties and optimal conditions for purified novel esterases. The detailed protocols and workflows provided in this guide offer a solid foundation for researchers, scientists, and drug development professionals to integrate this valuable tool into their enzyme discovery and characterization pipelines.

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. targetmol.cn [targetmol.cn]

- 4. researchgate.net [researchgate.net]

- 5. Quantitative analysis of enzymatic assays using indoxyl-based substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. High-throughput screening method for lipases/esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-Throughput Screening Assays for Lipolytic Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Cleavage of 5-bromo-1H-indol-3-yl octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-1H-indol-3-yl octanoate (B1194180) is a synthetic chromogenic substrate meticulously designed for the detection of esterase activity, particularly enzymes with a preference for C8 acyl chains. The enzymatic cleavage of this substrate is a cornerstone of various detection assays in microbiology, histochemistry, and diagnostics. This technical guide provides an in-depth exploration of the enzymatic cleavage mechanism, a detailed experimental protocol for its use, and a summary of relevant enzymatic data. The core of this process lies in the hydrolytic cleavage of the ester bond by an esterase, which initiates a cascade of reactions culminating in the formation of a distinctly colored, insoluble precipitate.

Introduction

Esterases (EC 3.1.1.x) are a broad class of hydrolase enzymes that catalyze the cleavage of ester bonds. Their activity is fundamental in various biological processes, including lipid metabolism and signal transduction. The ability to detect and quantify esterase activity is crucial for numerous research and diagnostic applications. Chromogenic substrates, such as 5-bromo-1H-indol-3-yl octanoate, have emerged as invaluable tools for this purpose, offering a visual and often quantifiable measure of enzymatic activity. This substrate is particularly useful for identifying enzymes with C8 activity.[1] The cleavage of the octanoate moiety from the indolyl group triggers a chemical transformation that results in the formation of a colored product, providing a clear indication of esterase presence and activity.

The Enzymatic Cleavage Mechanism

The enzymatic cleavage of this compound is a two-step process involving an initial enzymatic hydrolysis followed by a spontaneous oxidative dimerization. This mechanism is analogous to that of other indolyl-based chromogenic substrates.[2]

Step 1: Enzymatic Hydrolysis

The process is initiated by an esterase enzyme that recognizes and binds to the ester linkage in the this compound molecule. The enzyme's active site, typically containing a catalytic triad (B1167595) of serine, histidine, and a carboxylic acid (aspartate or glutamate), facilitates the hydrolytic cleavage of the ester bond. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester. This results in the formation of a transient tetrahedral intermediate. The subsequent collapse of this intermediate leads to the release of octanoic acid and the formation of 5-bromo-1H-indol-3-yl (5-bromoindoxyl), an unstable intermediate.

Step 2: Oxidative Dimerization

The liberated 5-bromoindoxyl is highly reactive and, in the presence of oxygen, undergoes rapid spontaneous oxidation. This oxidation process leads to the dimerization of two 5-bromoindoxyl molecules, forming 5,5'-dibromo-indigo. This final product is a water-insoluble, intensely colored blue precipitate.[1] The formation of this precipitate provides a distinct visual signal at the site of enzymatic activity. The intensity of the blue color is directly proportional to the amount of 5,5'-dibromo-indigo formed, which in turn correlates with the level of esterase activity.

Quantitative Data

| Substrate | Enzyme | Km (mM) | Vmax (µmol/min/mg) | Source |

| p-Nitrophenyl octanoate | Porcine Liver Esterase | 0.15 | 25.3 | Fictional Data for Illustration |

| 4-Methylumbelliferyl octanoate | Candida rugosa Lipase | 0.08 | 150.7 | Fictional Data for Illustration |

| α-Naphthyl octanoate | Human Carboxylesterase 1 | 0.05 | 12.1 | Fictional Data for Illustration |

Note: The data presented in this table is for illustrative purposes to demonstrate the range of kinetic values that might be observed. Researchers should determine the specific kinetic parameters for their enzyme and experimental conditions.

Experimental Protocol: A Generalized Esterase Assay

This protocol provides a general framework for detecting and quantifying esterase activity using this compound. Optimization of buffer composition, pH, temperature, and substrate concentration may be necessary for specific enzymes and applications.

4.1. Materials

-

This compound (Substrate)

-

Dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) for substrate stock solution

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Esterase-containing sample (e.g., purified enzyme, cell lysate, microbial culture)

-

Microplate reader or spectrophotometer (for quantitative analysis)

-

96-well microplates (clear, flat-bottom for colorimetric readings)

4.2. Procedure

-

Substrate Stock Solution Preparation: Prepare a 10-20 mM stock solution of this compound in DMSO or DMF. Store protected from light at -20°C.

-

Working Substrate Solution Preparation: Immediately before use, dilute the stock solution in the assay buffer to the desired final concentration (e.g., 0.1-1 mM). The final concentration of the organic solvent should be kept low (typically <1% v/v) to avoid enzyme inhibition.

-

Assay Setup:

-

Add the assay buffer to the wells of a 96-well microplate.

-

Add the enzyme sample to the wells.

-

Include appropriate controls:

-

Blank: Assay buffer and working substrate solution (no enzyme).

-

Negative Control: A sample known to have no esterase activity.

-

Positive Control: A purified esterase with known activity.

-

-

-

Reaction Initiation: Add the working substrate solution to all wells to initiate the enzymatic reaction.

-

Incubation: Incubate the microplate at the optimal temperature for the enzyme (e.g., 25°C, 37°C) for a specific period (e.g., 15-60 minutes). The incubation time will depend on the enzyme's activity.

-

Detection:

-

Qualitative: Observe the formation of a blue precipitate in the wells.

-

Quantitative: Measure the absorbance of the blue product at a wavelength between 600-650 nm using a microplate reader. The insoluble nature of the product can make accurate quantification challenging. Solubilization of the indigo (B80030) dye may be required for more precise measurements.

-

Conclusion

This compound serves as a robust and reliable chromogenic substrate for the detection of C8 esterase activity. Its cleavage mechanism, which results in the formation of a distinct blue precipitate, provides a clear visual endpoint for both qualitative and semi-quantitative assays. While specific kinetic data for this substrate is not widely documented, the principles of its enzymatic hydrolysis and subsequent color formation are well-understood and analogous to other indolyl-based substrates. The provided experimental protocol offers a solid foundation for researchers to develop and optimize esterase assays tailored to their specific needs, thereby facilitating advancements in enzyme characterization, drug discovery, and diagnostic applications.

References

Photostability of 5-bromo-1H-indol-3-yl octanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated photostability of 5-bromo-1H-indol-3-yl octanoate (B1194180). In the absence of direct experimental data on this specific molecule, this document synthesizes information from established photostability testing guidelines, the photochemistry of related indole (B1671886) derivatives, bromoarenes, and esters to build a predictive framework for its behavior under photolytic stress. Detailed experimental protocols for assessing photostability in accordance with regulatory expectations are provided, alongside potential photodegradation pathways. This guide is intended to support researchers in designing and executing robust photostability studies for this compound and similar molecules.

Introduction

5-bromo-1H-indol-3-yl octanoate is a chromogenic substrate utilized in esterase assays, yielding a colored product upon enzymatic cleavage.[1] As with any photosensitive molecule, particularly those used in assays or as active pharmaceutical ingredients, understanding its photostability is critical. Exposure to light can lead to degradation, potentially affecting its performance, generating impurities, and impacting the accuracy of experimental results or the safety and efficacy of a drug product. This guide outlines the theoretical basis for the photostability of this compound and provides practical guidance for its experimental evaluation.

Physicochemical and Photochemical Properties

The photostability of a molecule is intrinsically linked to its ability to absorb light and the subsequent photochemical processes that may occur.

UV-Visible Absorption Characteristics

The indole chromophore is the primary site of light absorption in this compound. The UV-Vis absorption spectrum of the parent indole molecule exhibits two main absorption bands, the 1La and 1Lb transitions. Substitution on the indole ring can significantly influence these absorption bands.

The presence of a bromine atom at the 5-position is expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted indole. Studies on substituted indoles have shown that halogen substituents can modulate the electronic properties of the indole ring.[2] The octanoate ester at the 3-position is not expected to significantly alter the primary absorption bands of the indole chromophore, as it is not in direct conjugation with the aromatic system.

Table 1: Anticipated UV-Visible Absorption Data for this compound

| Chromophore | Expected λmax (nm) | Molar Absorptivity (ε) | Notes |

| 5-bromo-1H-indole | ~270-295 nm | Moderate to High | The bromine substituent likely causes a red shift compared to indole. |

| Indole-3-yl octanoate moiety | Not expected to significantly alter the indole absorption bands. | - | The ester group is not a primary chromophore in this context. |

Note: The above data is estimated based on the photophysical properties of related indole compounds. Experimental verification is required for this compound.

Potential Photodegradation Pathways

Upon absorption of UV or visible light, this compound may undergo several degradation pathways. The most probable routes involve the cleavage of the carbon-bromine bond and the ester bond, as well as potential reactions involving the indole ring itself.

-

Homolytic Cleavage of the C-Br Bond: Bromoaromatic compounds are known to undergo homolytic cleavage of the carbon-bromine bond upon UV irradiation, leading to the formation of an aryl radical and a bromine radical. This is often a primary pathway for the photodegradation of such compounds. The resulting indolyl radical can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent or reaction with oxygen.

-